ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the triazatricyclo framework: This involves the reaction of appropriate amines and aldehydes under controlled conditions.
Incorporation of the furan ring: This step may involve the use of furan-2-carbaldehyde in a condensation reaction.
Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Catalyst selection: Using efficient catalysts to speed up reactions and improve yields.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Triazatricyclo compounds: Molecules with similar triazatricyclo frameworks.
Furan derivatives: Compounds containing furan rings.
Uniqueness
Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of multiple heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O7/c1-2-35-27(34)19-13-18-23(28-22-7-3-4-10-30(22)26(18)33)31(14-17-6-5-11-36-17)24(19)29-25(32)16-8-9-20-21(12-16)38-15-37-20/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSCXYNROPWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=C(C=C4)OCO5)CC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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